Tert-butyl [4-(methylamino)benzyl]carbamate
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Overview
Description
Tert-butyl [4-(methylamino)benzyl]carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a methylamino group, and a benzyl group. This compound is often used in organic synthesis and serves as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(methylamino)benzyl]carbamate typically involves the reaction of 4-(methylamino)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(methylamino)benzyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Palladium Catalysts: Employed in cross-coupling reactions involving the carbamate group.
Major Products Formed
Free Amines: Formed upon deprotection of the tert-butyl group.
Substituted Carbamates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl [4-(methylamino)benzyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals where protection of amine groups is necessary during multi-step synthesis.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl [4-(methylamino)benzyl]carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the tert-butyl group is removed, releasing the free amine, which can then participate in further reactions . The molecular targets and pathways involved are typically related to the specific synthetic or biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- N-Boc-protected amines
Comparison
Tert-butyl [4-(methylamino)benzyl]carbamate is unique due to the presence of both a tert-butyl group and a methylamino group attached to a benzyl moiety. This combination provides specific stability and reactivity characteristics that are advantageous in certain synthetic applications. Compared to other carbamates, it offers a balance of stability and ease of deprotection, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFHZITVVKTCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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